18F-FLT Eliminates Inflammatory False-Positive Uptake That Plagues 18F-FDG in Oncologic PET
In a direct head-to-head rodent study, 18F-FLT showed no significant uptake in turpentine-induced sterile inflammation (inflamed/healthy muscle ratio = 1.3 ± 0.4, not significantly different from unity), whereas 18F-FDG accumulated avidly in the same inflammatory lesion (ratio = 4.8 ± 1.2) [1]. In the 18F-FDG images both tumor and inflammation were visible; 18F-FLT PET visualized only the tumor [1]. This differential is critical because inflammatory uptake is a well-documented source of false-positive 18F-FDG findings in oncology [1].
| Evidence Dimension | Tracer uptake ratio in inflamed vs. contralateral healthy muscle |
|---|---|
| Target Compound Data | 18F-FLT: 1.3 ± 0.4 (not significantly different from unity) |
| Comparator Or Baseline | 18F-FDG: 4.8 ± 1.2 (4.8-fold higher uptake in inflamed tissue) |
| Quantified Difference | 18F-FDG shows 3.7-fold higher inflammation uptake ratio than 18F-FLT; only 18F-FDG uptake in inflammation is significantly above background |
| Conditions | Wistar rats bearing C6 glioma (right shoulder) and turpentine-induced sterile inflammation (left calf); PET imaging at 2 h post-injection of 30 MBq tracer; n = 5 per group |
Why This Matters
For procurement decisions in PET tracer development or clinical imaging studies, 18F-FLT provides tumor-specific imaging that is not confounded by inflammatory lesions, directly addressing a known limitation of 18F-FDG.
- [1] van Waarde A, et al. Selectivity of 18F-FLT and 18F-FDG for differentiating tumor from inflammation in a rodent model. J Nucl Med. 2004;45(4):695-700. PMID: 15073267. View Source
